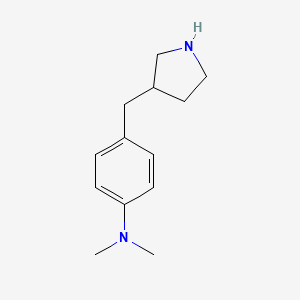
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline: is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline typically involves the reaction of 4-(pyrrolidin-3-ylmethyl)aniline with dimethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aniline derivative is reacted with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups on the benzene ring.
Applications De Recherche Scientifique
Chemistry: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
N,N-dimethyl-4-(pyrrolidin-2-ylmethyl)aniline: Similar structure but with a different position of the pyrrolidine ring.
N,N-dimethyl-4-(piperidin-3-ylmethyl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-dimethyl-4-(morpholin-3-ylmethyl)aniline: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,7-10H2,1-2H3 |
Clé InChI |
KYBAOPXNBCESHW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



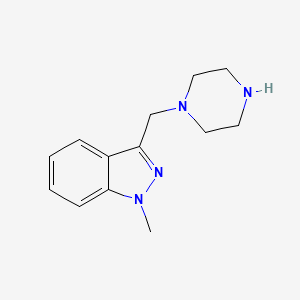
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
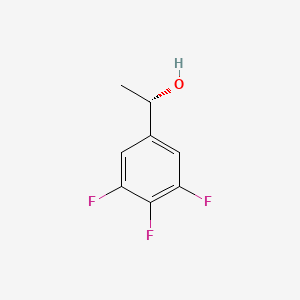

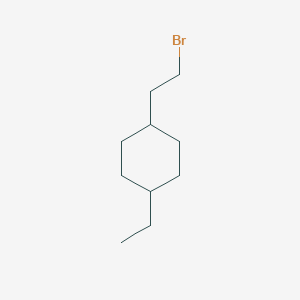
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
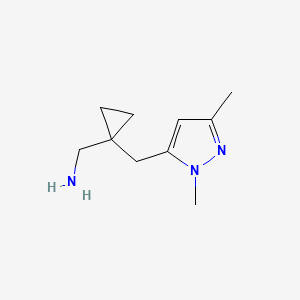
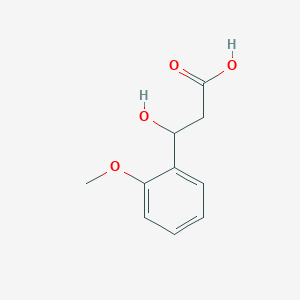
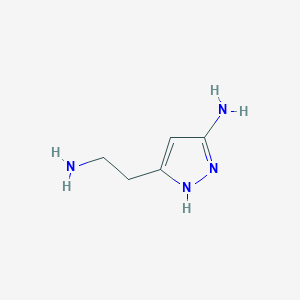
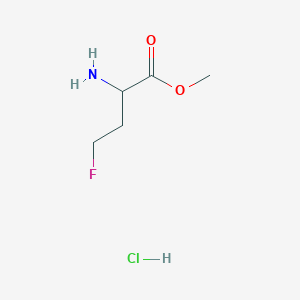
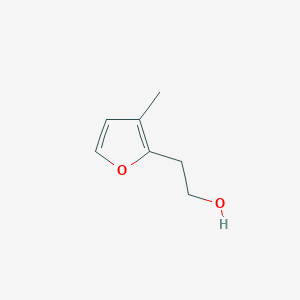
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)

